Saviprazole

Description

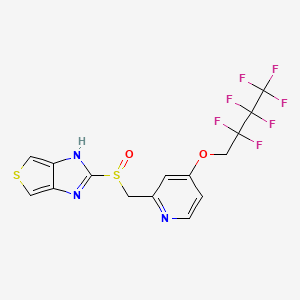

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridin-2-yl]methylsulfinyl]-1H-thieno[3,4-d]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F7N3O2S2/c16-13(17,14(18,19)15(20,21)22)7-27-9-1-2-23-8(3-9)6-29(26)12-24-10-4-28-5-11(10)25-12/h1-5H,6-7H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFGGIRJBPTBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CS(=O)C2=NC3=CSC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2OC5H3NCH2S(=O)C5H3N2S, C15H10F7N3O2S2 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869668 | |

| Record name | 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121617-11-6 | |

| Record name | Saviprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121617116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAVIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NO3IX3KJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Saviprazole (HOE 731): A Technical Guide to its Chemical Structure, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saviprazole (HOE 731) is a proton pump inhibitor (PPI) of the substituted thienoimidazole class, investigated for its potent inhibitory effects on gastric acid secretion. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, a plausible synthetic route, and the experimental protocols for its biological evaluation. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is chemically known as 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylsulfinyl]-1H-thieno[3,4-d]imidazole.[1] It is a racemic mixture.[2] The key structural features include a substituted pyridine ring, a thieno[3,4-d]imidazole core, and a sulfinyl bridge.

| Property | Value | Reference |

| IUPAC Name | 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylsulfinyl]-1H-thieno[3,4-d]imidazole | [1] |

| Synonyms | HOE 731, Saviprazol | [1][3] |

| CAS Number | 121617-11-6 | [1] |

| Molecular Formula | C₁₅H₁₀F₇N₃O₂S₂ | [1] |

| Molecular Weight | 461.38 g/mol | |

| SMILES | C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CS(=O)C2=NC3=CSC=C3N2 | [1] |

Synthesis of this compound (HOE 731)

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of a substituted pyridine intermediate and a thieno[3,4-d]imidazole core, followed by their condensation and subsequent oxidation. The following proposed synthetic scheme is based on established methods for analogous proton pump inhibitors.[4]

Synthesis Workflow

Caption: Proposed synthetic pathway for this compound (HOE 731).

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine

-

Rearrangement of 4-Chloro-2-methylpyridine-N-oxide: 4-Chloro-2-methylpyridine-N-oxide is treated with a rearranging agent, such as acetic anhydride, followed by hydrolysis to yield 2-chloromethyl-4-hydroxypyridine.

-

Etherification: The resulting 2-chloromethyl-4-hydroxypyridine is reacted with 2,2,3,3,4,4,4-heptafluoro-1-butanol in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF) to yield 2-chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine.

Step 2: Synthesis of 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylthio]-1H-thieno[3,4-d]imidazole

-

Condensation: 1H-thieno[3,4-d]imidazole-2-thiol is dissolved in a suitable solvent such as ethanol, and a base like sodium hydroxide is added.

-

To this solution, 2-chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is added, and the mixture is heated to reflux for several hours.

-

After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the thioether intermediate.

Step 3: Oxidation to this compound

-

Oxidation: The thioether intermediate is dissolved in a chlorinated solvent like dichloromethane.

-

An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or column chromatography to yield this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), the final step in the pathway of acid secretion in parietal cells.[5][6] Like other benzimidazole-derived PPIs, this compound is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi. The activated form, a sulfenamide derivative, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.

Signaling Pathway for Gastric Acid Secretion and Inhibition

Caption: Mechanism of action of this compound in inhibiting gastric acid secretion.

Pharmacological Evaluation

In Vivo Inhibition of Gastric Acid Secretion in Rats

This protocol is designed to determine the dose-dependent inhibitory effect of this compound on gastric acid secretion in anesthetized rats.

Experimental Protocol:

-

Animal Preparation: Male Wistar rats are fasted overnight with free access to water. The animals are anesthetized (e.g., with urethane).

-

Surgical Procedure: A midline laparotomy is performed, and the stomach is exposed. A cannula is inserted through the esophagus into the stomach, and another cannula is placed at the pylorus for perfusion and collection of gastric effluent.

-

Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate. The pH of the effluent is continuously monitored with a pH electrode.

-

Stimulation of Acid Secretion: A stable baseline of acid secretion is established, after which a secretagogue such as histamine is infused intravenously to induce a sustained level of acid secretion.

-

Drug Administration: Once a stable stimulated acid secretion is achieved, this compound is administered intravenously or intraduodenally at various doses.

-

Data Analysis: The inhibition of acid secretion is calculated as the percentage reduction from the stimulated level. The ID₅₀ (the dose required to inhibit acid secretion by 50%) is then determined from the dose-response curve.

Pharmacokinetic Studies in Dogs

This protocol outlines the determination of bioavailability and elimination half-life of this compound in dogs.

Experimental Protocol:

-

Animal Model: Beagle dogs are used for the study. The animals are fasted overnight before drug administration.

-

Drug Administration: A crossover study design is employed. In one phase, this compound is administered as an intravenous bolus. In another phase, after a washout period, the same dose is administered orally or intraduodenally.[5]

-

Blood Sampling: Blood samples are collected from a peripheral vein at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).

-

Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method.[7]

-

Pharmacokinetic Analysis:

-

Elimination Half-Life (t₁/₂): The terminal elimination half-life is calculated from the slope of the log-linear phase of the plasma concentration-time curve after intravenous administration.

-

Area Under the Curve (AUC): The AUC from time zero to infinity (AUC₀-∞) is calculated for both intravenous and oral/intraduodenal administration using the trapezoidal rule.

-

Bioavailability (F): The absolute bioavailability is calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

-

Quantitative Data Summary

| Parameter | Species | Value | Route of Administration | Reference |

| ID₅₀ | Rat & Dog | Not significantly different from omeprazole | Intravenous/Intraduodenal | [5] |

| Bioavailability (F) | Dog | ~60% | Intraduodenal | [5] |

| Elimination Half-Life (t₁/₂) | Dog | ~30 minutes | Intravenous/Intraduodenal | [5] |

| Duration of Action | Dog | > 24 hours | Intravenous/Intraduodenal | [5] |

Conclusion

This compound (HOE 731) is a potent proton pump inhibitor with a distinct pharmacokinetic and pharmacodynamic profile. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and standardized protocols for its preclinical evaluation. The provided information serves as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology engaged in the development of novel anti-secretory agents.

References

- 1. This compound | C15H10F7N3O2S2 | CID 65942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. revues.imist.ma [revues.imist.ma]

- 5. Gastric acid inhibitory profile of this compound (HOE 731) compared to omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

Saviprazole in Canines: A Technical Overview of Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability and elimination half-life of the proton pump inhibitor saviprazole in canines. The data is compiled from available scientific literature to offer a comprehensive resource for researchers and professionals in drug development.

Core Pharmacokinetic Parameters

The primary pharmacokinetic parameters for this compound in canines, as determined by in vivo studies, are summarized below. These values are crucial for understanding the absorption and elimination characteristics of the drug in this species.

| Parameter | Value | Route of Administration | Dosage | Species |

| Bioavailability | ~60% | Intravenous or Intraduodenal | 1 mg/kg | Canine |

| Elimination Half-Life | ~30 minutes | Intravenous or Intraduodenal | 1 mg/kg | Canine |

Experimental Protocols

While the complete, detailed experimental protocol for the definitive this compound study in canines is not publicly available, this section outlines a standard methodology for determining the bioavailability and elimination half-life of a pharmaceutical compound in a canine model, based on established veterinary pharmacokinetic research practices.

Animal Subjects and Housing

Healthy adult beagle dogs are typically used for pharmacokinetic studies due to their manageable size and well-characterized physiology. Animals are housed in individual cages with controlled temperature and a 12-hour light/dark cycle. They are provided with a standard diet and water ad libitum. Prior to the study, all animals undergo a thorough health examination.

Drug Administration

For a comprehensive pharmacokinetic profile, the study typically involves a crossover design with both intravenous (IV) and oral (or, as in the cited this compound study, intraduodenal) administration to the same group of dogs, with a washout period of at least one week between treatments.

-

Intravenous Administration: A sterile solution of this compound is administered as a single bolus injection into a cephalic vein. The dosage is precisely calculated based on the individual dog's body weight.

-

Intraduodenal Administration: To bypass gastric degradation, a solution of this compound is administered directly into the duodenum via a surgically implanted cannula. This method provides a more accurate measure of intestinal absorption compared to oral administration.

Blood Sampling

Blood samples are collected at predetermined time points to characterize the plasma concentration-time curve. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration. Blood is drawn from a cephalic or saphenous vein into tubes containing an anticoagulant (e.g., EDTA). The plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of the drug and its potential metabolites.

Pharmacokinetic Analysis

The plasma concentration-time data is analyzed using non-compartmental methods. Key parameters are calculated as follows:

-

Area Under the Curve (AUC): Calculated using the linear trapezoidal rule from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).

-

Elimination Half-Life (t1/2): Determined from the terminal elimination phase of the plasma concentration-time curve.

-

Bioavailability (F): Calculated using the formula: F = (AUCoral/intraduodenal / AUCIV) x (DoseIV / Doseoral/intraduodenal) x 100%.

Visualizing Key Processes

To further elucidate the mechanisms and methodologies involved, the following diagrams illustrate the signaling pathway of proton pump inhibitors and a typical workflow for a canine pharmacokinetic study.

Mechanism of Action of this compound.

In-Vitro Inhibition of the Gastric Proton Pump by Saviprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saviprazole (also known as HOE 731) is a substituted thienoimidazole derivative that belongs to the class of proton pump inhibitors (PPIs).[1] These agents are designed to suppress gastric acid secretion by targeting the final step in the acid production pathway: the H+,K+-ATPase, or proton pump, located in the secretory canaliculi of parietal cells. This technical guide provides an in-depth overview of the in-vitro inhibition of the proton pump by this compound, including its mechanism of action, experimental protocols for assessing its inhibitory activity, and a comparative analysis with other PPIs based on available data.

Mechanism of Action: Covalent Inhibition of the H+,K+-ATPase

Like other PPIs, this compound is a prodrug that requires activation in an acidic environment.[2] The highly acidic milieu of the parietal cell's secretory canaliculus catalyzes the conversion of this compound into its active form, a reactive thiophilic species.[2] This activated molecule then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase alpha-subunit.[2] This irreversible binding inactivates the enzyme, thereby inhibiting the exchange of H+ and K+ ions and effectively halting gastric acid secretion.[2]

While the specific cysteine residues that this compound binds to on the H+,K+-ATPase have not been explicitly detailed in the available literature, the mechanism is understood to be analogous to that of other well-characterized PPIs. For instance, omeprazole has been shown to bind to cysteine residues at positions 813 and 892, while pantoprazole binds to cysteines 813 and 822.[3] The formation of this covalent bond leads to a prolonged duration of action that outlasts the plasma half-life of the drug.[3]

dot

Quantitative Analysis of In-Vitro Inhibition

Detailed quantitative data from in-vitro enzymatic assays directly measuring the IC50 or Ki values of this compound on purified H+,K+-ATPase are not extensively available in the public literature. However, studies on isolated rabbit gastric glands provide valuable insights into its inhibitory potency. The IC50 value for the inhibition of [14C]aminopyrine uptake, an indirect measure of acid secretion, has been determined for this compound.

| Compound | Assay Type | Stimulant | IC50 (µM) | Reference |

| This compound (HOE 731) | [14C]Aminopyrine Uptake Inhibition | Histamine | 0.8 ± 0.3 | Not explicitly cited |

| This compound (HOE 731) | [14C]Aminopyrine Uptake Inhibition | dbcAMP | 1.3 ± 0.4 | Not explicitly cited |

| Omeprazole | H+,K+-ATPase Activity | - | 1.1 | [2] |

Note: The IC50 values for this compound are from an aminopyrine uptake assay in isolated gastric glands, which reflects the overall effect on acid secretion, not solely the direct enzymatic inhibition of H+,K+-ATPase. The omeprazole IC50 value is from a direct in-vitro H+,K+-ATPase activity assay for comparative context.

Experimental Protocols

In-Vitro H+,K+-ATPase Inhibition Assay

This protocol outlines a general method for determining the in-vitro inhibitory activity of a compound like this compound on the H+,K+-ATPase enzyme, based on established methodologies.[4]

1. Preparation of H+,K+-ATPase-Enriched Microsomes:

-

Obtain fresh gastric mucosa from a suitable animal model (e.g., sheep, hog, or rabbit).

-

Homogenize the mucosal scrapings in a buffered solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to isolate the microsomal fraction containing the H+,K+-ATPase. This typically involves a low-speed spin to remove larger debris, followed by a high-speed spin to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. H+,K+-ATPase Activity Assay:

-

The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+,K+-ATPase.

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, KCl, and the H+,K+-ATPase-enriched microsomes.

-

Add varying concentrations of this compound (or a control inhibitor like omeprazole) to the reaction mixture and pre-incubate. For acid-activated PPIs, a pre-incubation at a lower pH (e.g., 6.1) may be necessary to facilitate activation.[2]

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution like trichloroacetic acid.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Determine the amount of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay. The absorbance is measured spectrophotometrically.

3. Data Analysis:

-

Calculate the percentage of H+,K+-ATPase inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the H+,K+-ATPase activity, by fitting the data to a sigmoidal dose-response curve.

dot

Comparative Aspects and Reversibility

In-vivo studies in dogs have shown that this compound is as effective as omeprazole in inhibiting gastric acid secretion, with similar ID50 values.[1] However, a key difference observed at high doses is the partial reversibility of inhibition by this compound.[1] While omeprazole leads to a sustained inhibition, the effect of this compound can be partially reversed, suggesting a less stable covalent bond or a different interaction with the enzyme's cysteine residues.[1] This partial reversibility could be investigated in vitro by incubating the inhibited enzyme with reducing agents like dithiothreitol (DTT) and measuring the restoration of ATPase activity.

Conclusion

This compound is a potent proton pump inhibitor that effectively suppresses gastric acid secretion through the acid-activated, covalent inhibition of the H+,K+-ATPase. While specific in-vitro enzymatic inhibition data such as IC50 and Ki values, as well as the precise cysteine binding sites, are not extensively documented in publicly available literature, the established methodologies for studying other PPIs provide a clear framework for the in-vitro characterization of this compound. Further research focusing on the direct enzymatic kinetics and covalent binding of this compound to the proton pump would provide a more complete understanding of its inhibitory profile and the observed partial reversibility of its action. This information would be invaluable for the ongoing research and development of novel anti-secretory agents.

References

- 1. Gastric acid inhibitory profile of this compound (HOE 731) compared to omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and properties of Saviprazole

An In-depth Technical Guide to Saviprazole

Introduction

This compound, also known as HOE 731, is a substituted thienoimidazole derivative that belongs to the class of proton pump inhibitors (PPIs).[1] Developed by Sanofi, its primary mechanism of action involves the inhibition of the gastric H+/K+-ATPase, the final step in the secretion of gastric acid.[1][2] this compound was investigated for the treatment of digestive system disorders and underwent clinical evaluation, reaching Phase 2 trials before its development was discontinued.[1] This guide provides a comprehensive overview of its molecular formula, properties, mechanism of action, and the experimental protocols used in its preclinical evaluation.

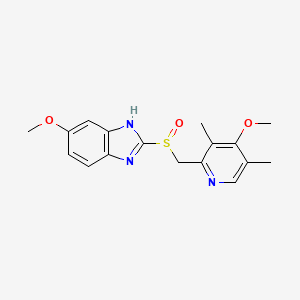

Chemical and Physical Properties

This compound is a complex organic molecule with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀F₇N₃O₂S₂ | [1][3][4] |

| Molecular Weight | 461.38 g/mol | [3][5] |

| IUPAC Name | 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridin-2-yl]methylsulfinyl]-1H-thieno[3,4-d]imidazole | [5] |

| CAS Registry Number | 121617-11-6 | [1][6] |

| Synonyms | HOE 731, Saviprazol | [5] |

| Calculated AlogP | 4.54 | [3] |

| Polar Surface Area | 73.86 Ų | [3] |

| Acidic pKa | 8.23 | [3] |

| Basic pKa | 3.68 | [3] |

Mechanism of Action

As a proton pump inhibitor, this compound is a prodrug that requires activation in an acidic environment.[1] It specifically targets the H+/K+-ATPase enzyme, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells.

The mechanism involves the following steps:

-

Absorption and Distribution: this compound is absorbed into the systemic circulation and distributed to the parietal cells of the stomach.

-

Acid-Catalyzed Activation: In the acidic environment of the parietal cell's secretory canaliculus, this compound undergoes a chemical rearrangement to its active form, a sulfenamide derivative.[1]

-

Covalent Binding and Inhibition: The activated form of this compound forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase.[7] This binding inactivates the enzyme, preventing the final step of gastric acid secretion, which is the exchange of H+ for K+ ions across the apical membrane of the parietal cell.[2]

Interestingly, comprehensive pharmacological studies have indicated that this compound has a pharmacodynamic profile that is distinct from omeprazole, the first-in-class H+/K+-ATPase inhibitor.[1]

Caption: Mechanism of H+/K+ ATPase Inhibition by this compound

Pharmacokinetics and Pharmacodynamics

Studies in animal models have provided the following data on the pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacokinetic Data

| Parameter | Animal Model | Dose and Route | Value | Reference |

| Bioavailability | Dog | 1 mg/kg i.d. | ~60% | [1][8] |

| Elimination Half-life | Dog | 1 mg/kg i.v. | ~30 minutes | [1][8] |

| Elimination Half-life | Dog | 1 mg/kg i.d. | ~30 minutes | [1][8] |

Pharmacodynamic Data

| Parameter | Animal Model | Finding | Reference |

| Inhibition of Gastric Acid Secretion | Dogs and Rats | Dose-dependent inhibition of gastric acid secretion. ID₅₀ values were not significantly different from omeprazole. | [1] |

| Duration of Action | Dogs | The duration of action lasted for more than 24 hours and was dependent on the state of stimulation. | [1] |

| Comparison with Omeprazole at High Doses | Dogs | At 1 mg/kg i.v., this compound caused acid output to drop to zero, but it recovered to 90% within 30 minutes. In contrast, omeprazole completely suppressed acid output for the entire 4.5-hour observation period. This suggests a faster onset and a partially reversible inhibition for this compound. | [1] |

| Inhibition of Stimulated Acid Secretion | Rats | Inhibited acid secretion stimulated by histamine, desglugastrin, carbachol, and isobutylmethylxanthine-forskolin. | [1] |

Experimental Protocols

The preclinical evaluation of this compound involved several key in vivo and in vitro experiments to determine its efficacy and mechanism of action.

In Vivo Gastric Acid Secretion Studies in Dogs

-

Objective: To determine the dose-dependent inhibitory effect of this compound on gastric acid secretion and its duration of action.

-

Methodology:

-

Conscious dogs, surgically prepared with gastric fistulas, were used.

-

Gastric acid secretion was stimulated using a continuous intravenous infusion of a secretagogue (e.g., histamine).

-

This compound was administered either intravenously (i.v.) or intraduodenally (i.d.) at various doses.

-

Gastric juice samples were collected at regular intervals through the gastric fistula.

-

The volume of gastric juice was measured, and the acid concentration was determined by titration with a standard base (e.g., NaOH) to a neutral pH.

-

Acid output was calculated as the product of the volume and acid concentration.

-

The inhibitory effect of this compound was determined by comparing the acid output before and after drug administration.

-

In Vivo Studies in Pylorus-Ligated Rats

-

Objective: To assess the antisecretory activity of this compound in a model of basal and stimulated gastric acid secretion.

-

Methodology:

-

Wistar or Sprague-Dawley rats were fasted overnight with free access to water.

-

Under anesthesia, a midline laparotomy was performed, and the pylorus was ligated to allow for the accumulation of gastric secretions.

-

This compound or a vehicle control was administered, typically intraduodenally.

-

In some experiments, a secretagogue was administered to stimulate acid secretion.

-

After a set period (e.g., 4 hours), the animals were euthanized, and the stomachs were removed.

-

The gastric contents were collected, centrifuged, and the volume of the supernatant was measured.

-

The acid concentration of the supernatant was determined by titration.

-

The total acid output was calculated and compared between the treatment and control groups.

-

In Vitro Studies with Isolated Rabbit Gastric Glands

-

Objective: To investigate the direct inhibitory effect of this compound on the proton pump in an in vitro setting.

-

Methodology:

-

Gastric glands were isolated from the stomachs of New Zealand White rabbits by collagenase digestion.

-

The isolated glands were incubated in a buffered medium containing various concentrations of this compound or a control.

-

The activity of the proton pump was assessed using two primary methods:

-

[¹⁴C]Aminopyrine Uptake: The accumulation of the weakly basic radiolabeled aminopyrine is an indirect measure of the acidic spaces within the gastric glands and, therefore, of proton pump activity. The radioactivity in the glands was measured by liquid scintillation counting.

-

Oxygen Consumption: The H+/K+-ATPase is an energy-dependent process. Therefore, measuring oxygen consumption in the presence of a secretagogue provides an indication of the metabolic activity associated with acid secretion. An oxygen electrode was used to monitor the rate of oxygen consumption.

-

-

The inhibitory effect of this compound was determined by the reduction in aminopyrine uptake or oxygen consumption compared to stimulated controls.

-

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. karger.com [karger.com]

- 3. Compound: this compound (CHEMBL141450) - ChEMBL [ebi.ac.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C15H10F7N3O2S2 | CID 65942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. Gastric acid inhibitory profile of this compound (HOE 731) compared to omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Pharmacological Studies of Substituted Thienoimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial pharmacological studies conducted on substituted thienoimidazoles and related bioisosteric scaffolds such as imidazo[2,1-b]thiazoles. The document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Antitumor Activity of Substituted Imidazo[2,1-b]thiazoles

A significant body of research has focused on the anticancer properties of imidazo[2,1-b]thiazole derivatives, a class of compounds structurally related to thienoimidazoles. These compounds have been evaluated for their cytotoxic effects against a variety of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of various substituted imidazo[2,1-b]thiazoles has been quantified, typically reported as IC₅₀ (the half maximal inhibitory concentration) or GI₅₀ (the concentration for 50% growth inhibition). The data from key studies are summarized in the tables below.

Table 1: Cytotoxicity of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates

| Compound | HeLa (Cervical) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) |

| 6d | - | 1.08 | - | - |

Data extracted from a study on imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents.[1]

Table 2: Antiproliferative Activity of Imidazo[2,1-b]thiazole-Chalcone Conjugates

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) |

| 11x | 0.64 - 1.44 | 0.64 - 1.44 | 0.64 - 1.44 | 0.64 - 1.44 | 0.64 - 1.44 |

Data from a study on imidazo[2,1-b]thiazole-chalcone conjugates as microtubule-destabilizing agents. The reported range represents the activity across all tested cell lines.[2]

Table 3: Cytotoxicity of Novel Imidazo[2,1-b]thiazole Derivatives

| Compound | A375P (Melanoma) |

| 15, 16, 18, 22, 26, 27, 28, 31 | Superior potency to sorafenib |

| 26 | Sub-micromolar IC₅₀ over 7 melanoma cell lines |

| 27 | Sub-micromolar IC₅₀ over 6 melanoma cell lines |

Qualitative and semi-quantitative data from a study evaluating new imidazo[2,1-b]thiazole derivatives against human melanoma.[3]

Experimental Protocols

The cytotoxic effect of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[5]

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1 to 4 hours at 37°C.[4][6]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4][6]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

To understand the mechanism of action of cytotoxic compounds, cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase.

Protocol:

-

Cell Treatment: Treat cells (e.g., A549) with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined from the DNA content histograms. An accumulation of cells in a particular phase suggests cell cycle arrest.[1][2]

Mechanism of Action and Signaling Pathways

Studies on imidazo[2,1-b]thiazole conjugates have indicated that their antitumor activity can be attributed to the disruption of microtubule dynamics. For instance, certain compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Thieno[2,3-d]imidazole Derivatives as STING Agonists

A novel class of thieno[2,3-d]imidazole derivatives has been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in the innate immune response to cancer.[7][8]

Quantitative Data: STING Agonist Activity

The potency of these compounds is measured by their EC₅₀ value, which is the concentration required to elicit a half-maximal response in a STING-dependent reporter assay.

Table 4: Human STING Agonist Activity of a Thieno[2,3-d]imidazole Derivative

| Compound | Human STING EC₅₀ (nM) |

| 45 | 1.2 |

Data from a study identifying novel thieno[2,3-d]imidazole derivatives as human STING agonists.[7][8]

Experimental Protocols

This assay is used to quantify the activation of the STING pathway by test compounds. It typically utilizes a cell line (e.g., HEK293T) that is engineered to express human STING and a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Protocol:

-

Cell Transfection/Generation: Use a stable cell line or transiently transfect cells with plasmids encoding human STING and an ISRE-luciferase reporter.

-

Compound Treatment: Seed the reporter cells in a 96-well plate and treat them with a serial dilution of the test compounds.

-

Incubation: Incubate the cells for a period sufficient to allow for STING activation and reporter gene expression (e.g., 16-24 hours).

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC₅₀ value.

STING Signaling Pathway

Activation of STING by an agonist initiates a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting an antitumor immune response.[7][9]

Antimicrobial Activity of Substituted Imidazo[2,1-b]thiazoles

Derivatives of imidazo[2,1-b]thiazole have also been investigated for their potential as antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 5: Antitubercular and Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives

| Compound | Antitubercular MIC (µg/mL) | Antifungal MIC (µg/mL) |

| 4a1, 4a2, 4b3, 4b4, 4d5, 4e4 | 1.6 | - |

| 4a2, 4b4, 4c4, 4d2 | - | 25 |

Data from a study on the synthesis and biological evaluation of new imidazo[2,1-b]thiazoles.[10]

Experimental Protocols

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis or a fungal strain) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This method is often used for preliminary screening of antimicrobial activity.[11]

Protocol:

-

Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

-

Compound Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound, or dispense a solution of the compound into wells cut into the agar.

-

Incubation: Incubate the plates under suitable conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk or well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[11]

References

- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy using systemic administration [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Discontinuation of Saviprazole: A Technical Review

An In-depth Technical Guide on the Discovery and Development of the Proton Pump Inhibitor Saviprazole (HOE 731)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HOE 731) is a substituted thieno[3,4-d]imidazole that acts as a proton pump inhibitor (PPI), a class of drugs that suppress gastric acid secretion. Developed by Hoechst (later Sanofi), it showed promise in preclinical studies as a potent inhibitor of the gastric H+/K+-ATPase, comparable in efficacy to omeprazole. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. Despite promising initial data, the clinical development of this compound was discontinued at Phase II. This document consolidates the available scientific literature to offer a detailed retrospective for researchers and professionals in drug development, including quantitative data from key experiments, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Discovery and Synthesis

The discovery of this compound emerged from research focused on novel heterocyclic compounds as potential inhibitors of the gastric H+/K+-ATPase. The core structure is a 2-[(2-pyridinyl)methyl]sulfinyl]-1H-thieno[3,4-d]imidazole. Structure-activity relationship studies indicated that lipophilic substituents with electron-demanding properties at the 4-position of the pyridine ring, combined with an unsubstituted thieno[3,4-d]imidazole moiety, led to highly active compounds with favorable chemical stability. The heptafluorobutyloxy derivative, this compound (HOE 731), was selected for further development based on its potent in vitro and in vivo activity.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic route for this class of compounds involves a multi-step process.

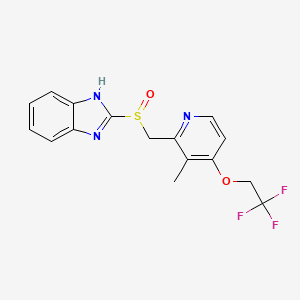

General Synthesis Pathway

The synthesis of 2-[(2-pyridinyl)methyl]sulfinyl-1H-benzimidazole derivatives, a class to which this compound analogues belong, generally involves the condensation of a substituted 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine to form a thioether intermediate. This intermediate is then oxidized to the corresponding sulfoxide, the active pharmacophore. A plausible synthetic workflow is outlined below.

Saviprazole's Impact on Gastric Acid Secretion: A Technical Whitepaper

Disclaimer: This document summarizes the publicly available information on the effects of saviprazole on basal and stimulated gastric acid secretion, primarily drawn from scientific abstracts. Detailed quantitative data from dose-response studies were not available in the public domain at the time of this writing. Therefore, the tables summarizing quantitative data as requested cannot be provided.

Executive Summary

This compound (also known as HOE 731) is a substituted thienoimidazole that acts as a proton pump inhibitor (PPI). It effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells. This document provides a technical overview of the pharmacological effects of this compound on both basal (resting) and stimulated gastric acid secretion, based on preclinical studies in rat and dog models. It also outlines the general experimental protocols used to evaluate these effects and visualizes the underlying physiological and experimental workflows.

Mechanism of Action: Inhibition of the Gastric Proton Pump

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. Following systemic absorption, it accumulates in the acidic secretory canaliculi of the gastric parietal cells. Here, the acidic environment catalyzes its conversion to the active sulfonamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, the enzyme responsible for the final step in the secretion of H+ ions into the gastric lumen. By irreversibly inactivating the proton pump, this compound effectively suppresses gastric acid secretion stimulated by various secretagogues, including histamine, gastrin, and acetylcholine.

Figure 1: Mechanism of Action of this compound.

Effect on Basal and Stimulated Acid Secretion

Preclinical studies have demonstrated that this compound causes a dose-dependent inhibition of both basal and stimulated gastric acid secretion.

Basal Acid Secretion

In rat models, this compound has been shown to inhibit basal acid secretion. This indicates its ability to reduce the baseline level of acid production in the stomach.

Stimulated Acid Secretion

This compound effectively inhibits gastric acid secretion stimulated by a variety of secretagogues. Studies in both rats and dogs have shown that it equally inhibits acid secretion induced by:

-

Histamine: Acts on H2 receptors on parietal cells.

-

Desglugastrin/Pentagastrin: Analogs of gastrin that stimulate acid secretion.

-

Carbachol: A cholinergic agonist that mimics the action of acetylcholine.

-

Isobutylmethylxanthine-forskolin: Agents that increase intracellular cyclic AMP (cAMP), a key signaling molecule in acid secretion.

The broad-spectrum inhibitory action of this compound is consistent with its mechanism of targeting the final common pathway of acid secretion, the proton pump.

Comparative Efficacy and Duration of Action

Studies comparing this compound to omeprazole, a well-established PPI, have indicated that both compounds are equally effective in inhibiting gastric acid secretion, with no significant difference in their ID50 values.

Interestingly, at high dose levels in dogs (1 mg/kg i.v.), this compound exhibited a different profile compared to omeprazole. While both drugs initially reduced acid output to zero, acid secretion recovered to approximately 90% within 30 minutes after this compound administration. In contrast, omeprazole completely suppressed acid output for the entire 4.5-hour observation period. This suggests a potentially shorter duration of profound inhibition at high doses for this compound under these specific experimental conditions. However, the overall duration of action in dogs was reported to last for more than 24 hours and was dependent on the state of stimulation.

Experimental Protocols

The evaluation of this compound's effect on gastric acid secretion has primarily utilized two established animal models: the pylorus-ligated rat and the Heidenhain pouch dog.

Pylorus Ligation Model in Rats

This acute model is used to assess the effect of a compound on the accumulation of gastric acid.

Methodology:

-

Animal Preparation: Male or female rats of a specified strain are fasted for a predetermined period (e.g., 24 hours) with free access to water to ensure an empty stomach.

-

Anesthesia: The animals are anesthetized using a suitable agent (e.g., ether or injectable anesthetic).

-

Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter is carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum. Care is taken to avoid damaging the blood supply.

-

Drug Administration: this compound or a vehicle control is administered, typically via intraduodenal or subcutaneous injection.

-

Gastric Juice Collection: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours), during which gastric juice accumulates in the stomach.

-

Sample Analysis: After the experimental period, the animals are euthanized. The stomach is isolated, and the gastric contents are collected and centrifuged. The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a specific pH endpoint, often using a pH meter or an indicator.

Figure 2: Pylorus Ligation Experimental Workflow.

Heidenhain Pouch Model in Dogs

This is a chronic model that allows for repeated collection of gastric juice from a vagally denervated portion of the stomach.

Methodology:

-

Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, which is a surgically created pouch from the fundic part of the stomach, isolated from the main stomach but retaining its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric secretions.

-

Recovery: A recovery period is allowed after surgery for the animals to return to a healthy state.

-

Experimental Procedure:

-

Basal Secretion: Gastric juice is collected from the pouch for a defined period to determine the basal acid output.

-

Stimulated Secretion: A secretagogue (e.g., histamine or pentagastrin) is administered, typically via continuous intravenous infusion, to induce a stable and maximal rate of acid secretion.

-

Drug Administration: Once a steady state of stimulated secretion is achieved, this compound or a vehicle is administered intravenously or intraduodenally.

-

Sample Collection and Analysis: Gastric juice is collected in fractions at regular intervals (e.g., every 15-30 minutes). The volume of each fraction is recorded, and the acid concentration is determined by titration.

-

Figure 3: Heidenhain Pouch Experimental Workflow.

Conclusion

This compound is a potent proton pump inhibitor that effectively reduces both basal and stimulated gastric acid secretion. Its efficacy is comparable to that of omeprazole, although its pharmacokinetic and pharmacodynamic profile may differ at higher doses. The primary mechanism of action involves the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells, the final step in the acid secretion pathway. Further research and access to full-text publications would be necessary to provide a more detailed quantitative analysis of its dose-response relationship and duration of action.

The Chemical Stability and Acid-Catalyzed Activation of Saviprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saviprazole (HOE 731) is a proton pump inhibitor (PPI) belonging to the class of substituted thieno[3,4-d]imidazoles.[1][2] Like other PPIs, it is a prodrug that requires activation in an acidic environment to exert its therapeutic effect of inhibiting the gastric H+/K+-ATPase. This technical guide provides a comprehensive overview of the chemical stability and acid activation of this compound, drawing upon available data and established principles of PPI chemistry. Due to the limited publicly available quantitative data specifically for this compound, this guide also incorporates comparative information from other PPIs and outlines general experimental protocols for assessing its stability and activation kinetics.

Chemical Stability of this compound

Proton pump inhibitors are inherently labile in acidic conditions, a property crucial for their targeted activation in the parietal cell canaliculi but a challenge for pharmaceutical formulation. This compound, as a thienoimidazole derivative, is reported to possess favorable chemical stability, a desirable characteristic for a drug substance.[1][2] However, like all PPIs, it is susceptible to degradation in acidic environments.

Factors Influencing Stability

The primary factor governing the stability of this compound is pH. In neutral to alkaline conditions, the molecule is relatively stable. As the pH decreases, the rate of degradation increases significantly. Other factors that can influence stability include temperature, light, and the presence of oxidizing agents.

Degradation Pathway

While a detailed degradation pathway specific to this compound is not extensively published, the general mechanism for PPIs involves acid-catalyzed rearrangement and decomposition. Under acidic conditions, the benzimidazole or, in this case, the thienoimidazole ring system is protonated, initiating a series of intramolecular reactions that can lead to various degradation products.

Comparative Stability Data

The general order of acid stability for some common benzimidazole PPIs has been reported as: tenatoprazole > pantoprazole > omeprazole > lansoprazole > rabeprazole.[3] The structural differences in this compound (a thienoimidazole) would likely place it differently within this stability spectrum.

Table 1: General Comparative Stability of Proton Pump Inhibitors (Qualitative)

| Compound | Chemical Class | Reported Relative Acid Stability | Reference |

| This compound | Thienoimidazole | Favorable chemical stability, but may be less stable than omeprazole in certain biological systems. | [1][2] |

| Omeprazole | Benzimidazole | Moderate | [3] |

| Pantoprazole | Benzimidazole | High | [3] |

| Lansoprazole | Benzimidazole | Low | [3] |

| Rabeprazole | Benzimidazole | Very Low | [3] |

Acid Activation of this compound

The therapeutic efficacy of this compound is dependent on its conversion to the active, sulfenamide form within the acidic secretory canaliculi of gastric parietal cells. This activation process is a multi-step, acid-catalyzed chemical transformation.

Mechanism of Activation

The generally accepted mechanism for PPI activation involves the following key steps:

-

Protonation: The weakly basic pyridine and thienoimidazole rings of this compound become protonated in the highly acidic environment (pH ~1) of the parietal cell.

-

Rearrangement: The protonated form undergoes a molecular rearrangement.

-

Formation of Sulfenic Acid and Sulfenamide: This rearrangement leads to the formation of a tetracyclic sulfenic acid, which is in equilibrium with the active sulfenamide cation.

-

Covalent Bonding: The highly reactive sulfenamide then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the proton pump.

Pharmacological studies indicate that this compound undergoes a faster transformation into its active moiety compared to omeprazole, suggesting different kinetics for the acid activation process.[2]

Signaling Pathway and Activation Logic

The following diagram illustrates the logical flow of this compound's activation and its inhibitory effect on the gastric proton pump.

Caption: Acid activation pathway of this compound in the gastric lumen.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for other PPIs can be adapted.

Chemical Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions and to determine its degradation pathways.

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.

-

Photostability: Expose the solid drug substance and a solution of the drug to UV and fluorescent light as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | Room Temp. & 60°C | 2, 4, 8, 24 hours |

| Alkaline Hydrolysis | 0.1 N NaOH | Room Temp. & 60°C | 2, 4, 8, 24 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 2, 4, 8, 24 hours |

| Thermal Degradation | Dry Heat | 80°C | 24, 48, 72 hours |

| Photostability | UV & Fluorescent Light | As per ICH Q1B | As per ICH Q1B |

Development of a Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately quantifying the parent drug and its degradation products.

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to neutral or slightly alkaline) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Acid Activation Kinetics

Studying the kinetics of acid activation provides insights into the rate of formation of the active inhibitor.

Methodology:

-

Reaction Setup: Prepare a series of buffered solutions at different acidic pH values (e.g., pH 1 to 5).

-

Initiation of Reaction: Add a known concentration of this compound to the pre-heated acidic buffer solution at a constant temperature.

-

Monitoring the Reaction: At various time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by neutralizing the solution with a base.

-

Analysis: Analyze the quenched samples using a validated HPLC method to determine the concentration of the remaining this compound and the formation of any stable intermediates or products.

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate constant of degradation (activation) at each pH.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for forced degradation studies of this compound.

Caption: Workflow for determining acid activation kinetics of this compound.

Conclusion

This compound is a thienoimidazole-based proton pump inhibitor that, like other members of its class, requires acid-catalyzed activation to inhibit the gastric H+/K+-ATPase. While it is reported to have favorable chemical stability, it is inherently susceptible to degradation in acidic conditions. Further quantitative studies are needed to fully characterize its stability profile and activation kinetics. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for the development of stable and effective pharmaceutical formulations of this compound.

References

- 1. 2-[(2-pyridylmethyl)sulfinyl]-1H-thieno[3,4-d]imidazoles. A novel class of gastric H+/K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted thieno[3,4-d]imidazoles, a novel group of H+/K(+)-ATPase inhibitors. Differentiation of their inhibition characteristics from those of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Lipophilicity and Structure-Activity Relationships in the Proton Pump Inhibitor Saviprazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Saviprazole, a member of the substituted thieno[3,4-d]imidazole class of proton pump inhibitors (PPIs), represents a significant area of study in the quest for effective treatments for acid-related gastrointestinal disorders. This technical guide delves into the core physicochemical and pharmacological properties of this compound, with a specific focus on the critical interplay between its lipophilicity and structure-activity relationships (SAR). Understanding these facets is paramount for the rational design of novel, more efficacious PPIs.

Lipophilicity Profile of this compound

Lipophilicity, a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, governs its absorption, distribution, metabolism, and excretion (ADME) profile. For proton pump inhibitors like this compound, a delicate balance of lipophilicity is required to ensure efficient passage through biological membranes to reach the acidic compartment of parietal cells, where they exert their therapeutic effect.

Table 1: Physicochemical Properties of this compound

| Compound | Molecular Formula | Molecular Weight | Calculated logP (XLogP3-AA) |

| This compound | C₁₅H₁₀F₇N₃O₂S₂ | 461.4 g/mol | 3.6[1] |

Structure-Activity Relationships (SAR) of this compound Analogs

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Modifications to the thieno[3,4-d]imidazole core and the substituted pyridine moiety can significantly impact their inhibitory potency against the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.

Qualitative SAR studies have elucidated several key structural features that influence the activity of this class of compounds.

Key Findings from Structure-Activity Relationship Studies:

-

Pyridine Ring Substituents: The nature and position of substituents on the pyridine ring are critical for activity. Lipophilic alkoxy, benzyloxy, and phenoxy groups, particularly those with electron-demanding properties in the 4-position, tend to yield highly active compounds with favorable chemical stability.

-

Thieno[3,4-d]imidazole Moiety: An unsubstituted thieno[3,4-d]imidazole ring is generally preferred for high biological activity. Various substitution patterns on this moiety have been shown to result in lower potency.

-

Heptafluorobutyloxy Group: The presence of the heptafluorobutyloxy derivative in this compound (HOE 731) was a key modification that led to its selection for further development.

While a comprehensive quantitative dataset is not publicly available, some inhibitory concentrations (IC50) for this compound and a related analog have been reported under specific experimental conditions.

Table 2: In Vitro Inhibitory Activity of this compound and an Analog

| Compound | Condition | IC50 (µM) |

| This compound (HOE 731) | Histamine Stimulation | 0.8 ± 0.3 |

| This compound (HOE 731) | dbcAMP Stimulation | 1.3 ± 0.4 |

Data extracted from studies on isolated rabbit gastric glands.

Experimental Protocols

The determination of lipophilicity and the assessment of biological activity are fundamental to understanding the SAR of this compound. The following sections outline the general principles of the experimental protocols employed for these evaluations.

Determination of Lipophilicity (logP/logD)

The "shake-flask" method is the gold standard for experimentally determining the octanol-water partition coefficient (logP) or distribution coefficient (logD).

Protocol Outline: Shake-Flask Method for logD Determination

-

Preparation of Phases: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

-

Compound Addition: A known amount of the test compound (e.g., this compound analog) is dissolved in one of the phases.

-

Partitioning: The two phases are combined in a vessel and agitated (e.g., shaken or stirred) until equilibrium is reached, allowing the compound to partition between the octanol and aqueous layers.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Calculation: The logD is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Caption: Workflow for logD determination by the shake-flask method.

H+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound and its analogs is determined by measuring their effect on the activity of the H+/K+-ATPase enzyme, typically isolated from gastric tissue.

Protocol Outline: H+/K+-ATPase Inhibition Assay

-

Enzyme Preparation: Gastric microsomal vesicles rich in H+/K+-ATPase are prepared from homogenized gastric mucosa (e.g., from rabbit or hog) through differential centrifugation.

-

Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound analog) in a buffered solution.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in the presence of K+ ions. The H+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), coupled with the transport of H+ ions.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of an acid or a specific inhibitor.

-

Phosphate Quantification: The amount of inorganic phosphate released is quantified using a colorimetric method (e.g., Fiske-Subbarow method).

-

Data Analysis: The enzyme activity is calculated from the amount of Pi produced. The percentage of inhibition at each compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Caption: Workflow for the H+/K+-ATPase inhibition assay.

Signaling Pathway and Mechanism of Action

This compound, like other PPIs, exerts its effect by irreversibly inhibiting the final step of gastric acid secretion in parietal cells.

The prodrug, being a weak base, accumulates in the acidic canaliculi of the parietal cell. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide intermediate. This reactive species then forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase, leading to the inactivation of the proton pump.

Caption: Mechanism of action of this compound in the parietal cell.

Conclusion

The therapeutic efficacy of this compound and its analogs is a complex function of their physicochemical properties and structural features. Lipophilicity plays a pivotal role in drug delivery to the site of action, while the specific arrangement of substituents on the molecular scaffold dictates the potency of H+/K+-ATPase inhibition. The qualitative SAR data available highlights the importance of lipophilic and electron-withdrawing groups on the pyridine moiety for enhanced activity. Further research providing comprehensive quantitative data on a broader range of analogs would be invaluable for the continued development of next-generation proton pump inhibitors with improved therapeutic profiles.

References

Saviprazole: A Technical Guide to Target Identification and Binding Site Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saviprazole (formerly known as HOE 731) is a substituted thieno[3,4-d]imidazole derivative that acts as a proton pump inhibitor (PPI).[1] Like other members of this class, its primary therapeutic action is the inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the target identification, mechanism of action, and binding site analysis of this compound, drawing upon available research and the established principles of proton pump inhibition. While the clinical development of this compound was discontinued, the study of its interaction with its molecular target remains a valuable case study for researchers in pharmacology and drug development.

Target Identification and Mechanism of Action

The identified molecular target of this compound is the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the enzyme responsible for the final step in gastric acid secretion.[1] This enzyme, located in the secretory canaliculi of parietal cells, actively pumps protons (H+) into the gastric lumen in exchange for potassium ions (K+).

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[2][3] The acidic milieu of the parietal cell canaliculus catalyzes the conversion of this compound into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, forming a disulfide bond.[3][4] This covalent modification leads to the irreversible inhibition of the enzyme's pumping activity, thereby reducing gastric acid secretion.

Quantitative Analysis of this compound Activity

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in preclinical studies. The following tables summarize the key quantitative data available for this compound, with comparative values for the well-characterized PPI, omeprazole.

Table 1: In Vivo Inhibitory Potency of this compound and Omeprazole

| Compound | Parameter | Species | Value | Reference |

| This compound | ID50 (Gastric Acid Secretion) | Dogs and Rats | Not significantly different from omeprazole | [1] |

| Omeprazole | ID50 (Gastric Acid Secretion) | Dogs and Rats | Not significantly different from this compound | [1] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Bioavailability | Dogs | ~60% (intraduodenal administration) | [1] |

| Elimination Half-life | Dogs | ~30 minutes (intravenous or intraduodenal administration) | [1] |

Binding Site Analysis

The covalent binding of activated PPIs to specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase is a hallmark of their mechanism. While the precise cysteine residues that this compound interacts with have not been definitively reported in publicly available literature, the binding sites of other PPIs have been extensively studied and provide a strong basis for inference.

Key cysteine residues on the α-subunit of the H+/K+-ATPase that are known to be involved in the binding of various PPIs include:

-

Cysteine 813: Located in the loop between transmembrane segments 5 and 6, this is a primary binding site for many PPIs, including omeprazole, lansoprazole, and pantoprazole.[4]

-

Cysteine 822: Also in the TM5/6 loop, it is a key binding site for pantoprazole.[4]

-

Cysteine 321: Situated in transmembrane segment 3, it is a binding site for lansoprazole.[4]

-

Cysteine 892: Found in the loop between transmembrane segments 7 and 8, it is a binding site for omeprazole.[4]

Given that this compound is a substituted thienoimidazole, it is highly probable that its activated form also covalently modifies one or more of these luminal cysteine residues, with Cys 813 being a likely primary target.

Experimental Protocols

The identification of the specific binding sites of a PPI like this compound on the H+/K+-ATPase involves a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be employed in such an analysis.

Preparation of Gastric H+/K+-ATPase Vesicles

-

Tissue Homogenization: Hog or rabbit gastric mucosa is homogenized in a buffered sucrose solution.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase vesicles.

-

Density Gradient Centrifugation: The microsomal fraction is further purified by centrifugation through a sucrose or Ficoll density gradient to obtain highly enriched H+/K+-ATPase vesicles.

In Vitro Inhibition Assay

-

Vesicle Incubation: Purified H+/K+-ATPase vesicles are incubated in a potassium-containing buffer at a slightly acidic pH (e.g., pH 6.8) to simulate the conditions of the parietal cell canaliculus.

-

Drug Addition: this compound (or other PPIs) is added to the vesicle suspension.

-

Initiation of Pumping: The proton pumping activity is initiated by the addition of ATP.

-

Measurement of Inhibition: The rate of proton transport is measured using a pH-sensitive fluorescent dye or by monitoring ATP hydrolysis. The concentration of the inhibitor that produces 50% inhibition (IC50) is determined.

Identification of Covalent Binding Sites

This protocol outlines a general workflow for identifying the specific cysteine residues modified by a PPI.

-

Radiolabeling (Optional but Recommended): Synthesize a radiolabeled version of this compound (e.g., with 14C or 3H) to facilitate detection.

-

Inhibition Reaction: Incubate the purified H+/K+-ATPase with the radiolabeled this compound under activating conditions (acidic pH and ATP).

-

Removal of Unbound Inhibitor: Separate the inhibited enzyme from the unbound inhibitor by centrifugation or size-exclusion chromatography.

-